![molecular formula C10H10N2O5 B186485 2-[(4-Nitrobenzoyl)amino]propanoic acid CAS No. 5330-84-7](/img/structure/B186485.png)

2-[(4-Nitrobenzoyl)amino]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

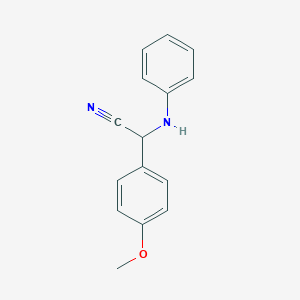

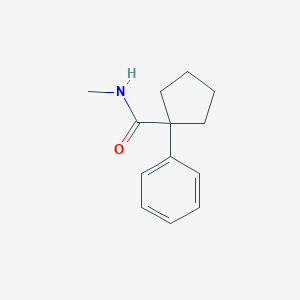

“2-[(4-Nitrobenzoyl)amino]propanoic acid” is an organic compound that contains 27 bonds in total, including 17 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 aromatic nitro group, and 1 hydroxyl group .

Synthesis Analysis

Nitro compounds, such as “2-[(4-Nitrobenzoyl)amino]propanoic acid”, can be prepared in several ways. These include the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of “2-[(4-Nitrobenzoyl)amino]propanoic acid” includes a nitro group, which is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

The nitro group in “2-[(4-Nitrobenzoyl)amino]propanoic acid” is a very important class of nitrogen derivatives. Nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Aplicaciones Científicas De Investigación

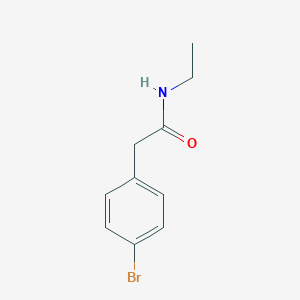

Sulfhydryl Group Determination

2-[(4-Nitrobenzoyl)amino]propanoic acid and its derivatives have been utilized in biochemistry for the quantification of sulfhydryl groups in various biological materials. A specific water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), synthesized from related compounds, proves effective in this regard, facilitating studies on biological samples including blood to understand disulfide bond dynamics in the presence of reduced heme (Ellman, 1959).

Solubility and Interaction Studies

The compound and its related nitrobenzoic acid derivatives have been explored to understand solute interactions and solubility in various solvents. For instance, Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase have incorporated 4-nitrobenzoic acid among other derivatives to derive predictive models for solubility and activity coefficients, enhancing our understanding of chemical interactions at a molecular level (Hart et al., 2015).

Crystal Engineering and Halogen Bonds

In crystal engineering, derivatives of 2-[(4-Nitrobenzoyl)amino]propanoic acid, such as 2-Chloro-4-nitrobenzoic acid, have been used to synthesize molecular salts through a crystal engineering approach. These studies aim to understand the role of halogen bonds in crystal structures, especially in the presence of strong hydrogen bonds, providing insight into the molecular design for pharmaceutical and material science applications (Oruganti et al., 2017).

Protein Modification Studies

2-Nitro-5-thiocyanatobenzoic acid, a derivative, has been investigated for its ability to convert thiol groups in proteins into S-cyano derivatives, highlighting the compound's role in protein chemistry and the possibility of its application in biochemical modifications and studies (Price, 1976).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-nitrobenzoyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-6(10(14)15)11-9(13)7-2-4-8(5-3-7)12(16)17/h2-6H,1H3,(H,11,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMCTOCBSFJMEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Nitrobenzoyl)amino]propanoic acid | |

CAS RN |

5330-84-7 |

Source

|

| Record name | NSC2529 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-4H-benzo[1,4]thiazin-3-one](/img/structure/B186404.png)

![8,8-dimethyl-3-(2-methylphenyl)-2-sulfanyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B186410.png)

![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)

![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)

![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)

![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)